1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
Overview
Description
1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has a unique structure that combines the indole nucleus with a sulfonyl group, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one involves several steps. One common method includes the reaction of 1,5,6,7-tetrahydro-4H-indol-4-one with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX-2, the compound can reduce inflammation and pain . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one can be compared with other indole derivatives such as:
1-tosyl-6,7-dihydro-1H-indole-4(5H)-one: This compound has a similar structure but lacks the tetrahydro modification, which may affect its biological activity.
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds have shown dual antimicrobial and anti-inflammatory activities, similar to this compound.
The uniqueness of this compound lies in its specific combination of the indole nucleus with a sulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-5-7-12(8-6-11)20(18,19)16-10-9-13-14(16)3-2-4-15(13)17/h5-10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODKWYHJKWMTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363380 | |
Record name | 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35577-89-0 | |
Record name | 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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